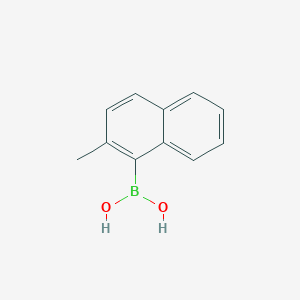

(2-methylnaphthalen-1-yl)boronic Acid

Description

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZYBSMDFJDHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464698 | |

| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-84-0 | |

| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2-methylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-methylnaphthalen-1-yl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document details the synthetic route, experimental protocols, and key characterization data for this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₁BO₂, is an aromatic boronic acid that serves as a versatile intermediate in various chemical transformations. Its utility primarily stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The naphthalene moiety provides a rigid scaffold that is often explored in the design of bioactive molecules and functional materials.

Synthesis

The most common and efficient method for the synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-2-methylnaphthalene, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Pathway

The overall synthetic scheme can be depicted as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous arylboronic acids.

Materials:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-2-methylnaphthalene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle reflux.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath or a dry ice-acetone bath to approximately -78 °C.

-

Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous HCl or H₂SO₄ until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield a solid product.

-

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.02 g/mol |

| Appearance | Solid |

| Purity | >98% (typical) |

| Storage Temperature | Inert atmosphere, 2-8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system and a singlet for the methyl group. The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The carbon atom attached to the boron atom will have a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 186. Fragmentation patterns would likely involve the loss of water and other characteristic fragments from the naphthalene core.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the final product.

Safety Information

-

This compound is harmful if swallowed.

-

It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound and the key analytical techniques for its characterization. The provided experimental protocol offers a solid foundation for researchers to produce this valuable synthetic intermediate. The characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, which is crucial for its successful application in drug discovery and materials science.

An In-depth Technical Guide to (2-methylnaphthalen-1-yl)boronic acid (CAS: 103989-84-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-methylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds critical to the development of complex organic molecules, including active pharmaceutical ingredients.

Physicochemical and Safety Data

This compound is a solid organic compound. Its key properties are summarized in the table below. While a precise melting point is not consistently reported across commercial suppliers, it is a stable solid under standard conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103989-84-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BO₂ | [1] |

| Molecular Weight | 186.02 g/mol | |

| Physical Form | Solid | |

| Density | 1.18 g/cm³ | [1] |

| Boiling Point | 393.8 °C at 760 mmHg | [1] |

| Flash Point | 192 °C | [1] |

| Refractive Index | 1.623 | [1] |

| Vapor Pressure | 6.59E-07 mmHg at 25°C | [1] |

| InChI Key | RIZYBSMDFJDHOI-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=C2C=CC=CC2=C1B(O)O |

Table 2: Safety and Handling Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statement | H302 (Harmful if swallowed) | |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage | Store under an inert atmosphere at 2-8°C. | [2] |

| Handling | Arylboronic acids can be susceptible to decomposition via protodeboronation, particularly under basic conditions. While generally stable, boronate esters are sometimes used to enhance shelf-life and ease of purification.[4] |

Synthesis and Experimental Protocols

General Synthesis of Arylboronic Acids via Grignard Reaction

The synthesis pathway involves the formation of an organomagnesium halide (Grignard reagent) from the corresponding aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.[5]

Caption: General workflow for arylboronic acid synthesis.

Illustrative Experimental Protocol for Synthesis

This protocol is a representative example for the synthesis of a naphthalene boronic acid and should be adapted for the specific synthesis of the title compound.[5]

-

Grignard Reagent Preparation: Add the appropriate bromonaphthalene starting material (e.g., 1-bromo-2-methylnaphthalene) dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen). A small crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Borylation: In a separate flask, cool a solution of trimethyl borate in anhydrous ether to -70°C. Add the prepared Grignard reagent dropwise to the cold borate solution over a period of several hours, ensuring the temperature is maintained at -70°C with continuous stirring.

-

Hydrolysis and Isolation: After the addition is complete, allow the mixture to warm to room temperature. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization, typically from a water/solvent mixture, to yield the final this compound.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[6][7][8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[7][8]

References

- 1. This compound|103989-84-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 2-METHYLNAPHTHALENE-1-BORONIC ACID | 103989-84-0 [chemicalbook.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. benchchem.com [benchchem.com]

- 5. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

The Crystalline Architecture of Substituted Naphthalenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of substituted naphthalenylboronic acids, compounds of significant interest in medicinal chemistry and materials science. The arrangement of these molecules in the solid state, governed by intricate networks of intermolecular interactions, dictates their physicochemical properties and, consequently, their therapeutic efficacy and material performance. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.

Core Concepts in the Crystal Engineering of Naphthalenylboronic Acids

The crystal packing of naphthalenylboronic acids is primarily directed by the formation of strong hydrogen bonds involving the boronic acid functional group. The –B(OH)₂ moiety is an excellent hydrogen bond donor and can also act as an acceptor, leading to the formation of robust supramolecular synthons. The most common of these is the hydrogen-bonded homodimer, where two boronic acid groups associate through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif.

The extended aromatic surface of the naphthalene ring system facilitates π-π stacking interactions, which play a crucial role in organizing the molecules into layered or columnar structures. The nature and position of substituents on the naphthalene core can significantly influence these packing arrangements by introducing additional intermolecular interactions (e.g., halogen bonds, dipole-dipole interactions) or by sterically hindering certain packing motifs.

Crystallographic Data of Naphthalenylboronic Acids

The following table summarizes the crystallographic data for unsubstituted (naphthalen-1-yl)boronic acid, which serves as a foundational system for understanding the impact of substitution. This compound is known to exist in at least two polymorphic forms, highlighting the subtle energetic balance in its crystal packing.

| Compound | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (Naphthalen-1-yl)boronic acid | Orthorhombic | Orthorhombic | Pca2₁ | 19.169(4) | 6.0792(12) | 14.843(3) | 90 | 1728.3(6) | 8 |

| (Naphthalen-1-yl)boronic acid | Monoclinic | Monoclinic | P2₁/c | 14.8469(11) | 6.1023(4) | 9.6797(7) | 93.978(3) | 873.49(11) | 4 |

Experimental Protocols

General Synthesis of Substituted Naphthalenylboronic Acids

Substituted naphthalenylboronic acids are typically synthesized via the reaction of a corresponding substituted bromonaphthalene with an organolithium reagent followed by quenching with a trialkyl borate.

Materials:

-

Substituted 1-bromonaphthalene (e.g., 4-bromo-1-methoxynaphthalene, 4-bromo-1-nitronaphthalene)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the substituted 1-bromonaphthalene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Slow recrystallization from an appropriate solvent system is the most common method.

General Procedure for Recrystallization:

-

The crude boronic acid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water).

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

The hot solution is filtered through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature. Covering the beaker with a watch glass and leaving it undisturbed will promote the growth of larger crystals.

-

For less soluble compounds, placing the flask in a refrigerator or an ice bath after it has reached room temperature can induce further crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a controlled temperature (often 100 K or 293 K).

-

The collected diffraction data is processed, which includes integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Visualizing the Workflow

The following diagram illustrates the general workflow from synthesis to structural elucidation of substituted naphthalenylboronic acids.

Caption: Experimental workflow for the synthesis and structural analysis of substituted naphthalenylboronic acids.

Conclusion

The crystal structures of substituted naphthalenylboronic acids are governed by a delicate interplay of strong hydrogen bonding, π-π stacking, and weaker intermolecular interactions introduced by substituents. A thorough understanding of these interactions through single-crystal X-ray diffraction is paramount for the rational design of new pharmaceutical compounds and functional materials with tailored solid-state properties. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and structural characterization of this important class of molecules. Future work in this area will likely focus on co-crystallization and the formation of multi-component systems to further modulate the solid-state architecture and properties of naphthalenylboronic acid derivatives.

Stability and Storage of (2-methylnaphthalen-1-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-methylnaphthalen-1-yl)boronic acid. Due to the limited availability of stability data for this specific compound, this guide draws upon established knowledge of arylboronic acid chemistry to provide best practices for its handling and storage, ensuring its integrity for research and development applications.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation include:

-

Oxidative Degradation: This is a common pathway for many boronic acids, often initiated by reactive oxygen species. The C-B bond can be cleaved, leading to the formation of the corresponding phenol (in this case, 2-methylnaphthalen-1-ol). This process can be accelerated by light and the presence of metal ions.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines (trimeric anhydrides). This process is reversible upon the addition of water. While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry and may affect reaction kinetics.

-

Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is more prevalent in heteroarylboronic acids but can occur with arylboronic acids under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.

Understanding these potential degradation pathways is crucial for establishing appropriate storage and handling procedures.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and general best practices for arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2][3] | Reduces the rate of chemical degradation and dehydration. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][2][3] | Minimizes oxidative degradation by excluding oxygen. |

| Light | Store in the dark (amber vial) | Protects against photolytic degradation. |

| Moisture | Store in a dry environment with the container tightly sealed[4] | Prevents hydrolysis and minimizes protodeboronation. |

| Container | Tightly sealed, appropriate for chemical storage | Prevents exposure to atmospheric moisture and oxygen. |

Potential Degradation Pathway

A plausible degradation pathway for this compound, based on known arylboronic acid chemistry, is oxidative degradation. The following diagram illustrates this process.

Caption: Plausible oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound. These protocols should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[5][6][7]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology Workflow:

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols:

-

Acid/Base Hydrolysis:

-

Prepare a solution of this compound in a mixture of acetonitrile and either 0.1 M HCl or 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots before analysis.

-

Analyze by a suitable stability-indicating method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time intervals.

-

-

Thermal Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Store the solution at an elevated temperature (e.g., 60°C), protected from light.

-

Withdraw and analyze aliquots at specified time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a controlled source of UV and visible light.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at specified time intervals.

-

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Conditions (Example):

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass-to-charge ratio of degradation products and propose molecular formulas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.

Conclusion

While specific stability data for this compound is not extensively published, a proactive approach to its storage and handling based on the known chemistry of arylboronic acids is essential to maintain its quality and ensure the reliability of experimental results. The recommended storage conditions aim to mitigate the primary degradation pathways of oxidation, dehydration, and protodeboronation. For critical applications, it is strongly advised to perform in-house stability studies using the outlined experimental protocols to confirm the stability of the compound under specific laboratory conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methylnaphthalene-1-boronic Acid | 103989-84-0 [sigmaaldrich.com]

- 3. 2-Methylnaphthalene-1-boronic Acid | 103989-84-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - STEMart [ste-mart.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide on the Solubility of (2-methylnaphthalen-1-yl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-methylnaphthalen-1-yl)boronic acid in organic solvents. In the absence of specific quantitative data for this compound in publicly available literature, this guide focuses on the general solubility properties of arylboronic acids, detailed experimental protocols for solubility determination, and a practical workflow for its application in organic synthesis.

Introduction to this compound

This compound is an organoboron compound with the molecular formula C₁₁H₁₁BO₂ and a molecular weight of 186.02 g/mol .[1] It is a solid at room temperature.[1] Boronic acids, particularly arylboronic acids, are crucial reagents in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their solubility in organic solvents is a critical parameter for reaction setup, optimization, and purification processes.

General Solubility Characteristics of Arylboronic Acids

Generally, arylboronic acids exhibit the following solubility trends:

-

High Solubility: Ethers and ketones are often good solvents for phenylboronic acid.[3]

-

Moderate Solubility: Chloroform can be a moderately effective solvent.[3]

-

Low Solubility: Hydrocarbons typically show very low solubility for phenylboronic acid.[3]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can influence their solubility behavior.[2] This equilibrium between the acid and its anhydride is dependent on the solvent and temperature.[2]

The introduction of substituents to the phenyl ring can significantly impact solubility. For instance, introducing an isobutoxy group generally increases solubility in many common organic solvents compared to the parent phenylboronic acid.[2][4]

Quantitative Solubility Data for Structurally Related Boronic Acids

To provide a quantitative context, the following table summarizes the solubility data for isobutoxyphenylboronic acid isomers in various organic solvents, as determined by the dynamic method. This data can serve as a useful reference point for estimating the solubility of other substituted arylboronic acids.

| Compound | Solvent | Temperature (°C) for a given mole fraction (x) |

| ortho-isobutoxyphenylboronic acid | Chloroform | ~20-60 (for x = 0.1-0.5) |

| 3-Pentanone | ~10-50 (for x = 0.1-0.5) | |

| Acetone | ~0-45 (for x = 0.1-0.5) | |

| Dipropyl ether | ~25-60 (for x = 0.1-0.4) | |

| Methylcyclohexane | ~30-70 (for x = 0.05-0.25) | |

| meta-isobutoxyphenylboronic acid | Chloroform | ~35-70 (for x = 0.05-0.2) |

| 3-Pentanone | ~30-65 (for x = 0.05-0.2) | |

| para-isobutoxyphenylboronic acid | Chloroform | ~40-75 (for x = 0.05-0.2) |

| 3-Pentanone | ~35-70 (for x = 0.05-0.2) |

Data adapted from Leszczyński et al., J. Chem. Eng. Data 2020. The original data is presented as solubility temperatures as a function of mole fraction.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a widely used and reliable technique for determining the solubility of solid compounds in liquids.[2][3][4] This method involves observing the temperature at which a known concentration of a solute completely dissolves in a solvent.

4.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Luminance probe or a device to measure turbidity (or visual inspection)

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[5]

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[5]

-

Continuously monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[5]

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.[5]

-

Logical Workflow for Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a typical experimental workflow for such a reaction.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, an understanding of the general solubility behavior of arylboronic acids, coupled with a robust experimental protocol like the dynamic method, empowers researchers to effectively determine the necessary parameters for their specific applications. The provided workflow for the Suzuki-Miyaura reaction highlights the practical importance of solubility in the successful execution of synthetic procedures. It is recommended that researchers perform solubility tests in a range of solvents to identify the optimal conditions for their experimental needs.

References

(2-Methylnaphthalen-1-yl)boronic Acid: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of (2-methylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details commercially available grades, typical purity levels, and methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 97% to over 99%. Higher purity grades are essential for applications in medicinal chemistry and materials science where trace impurities can significantly impact experimental outcomes. Below is a summary of representative commercial offerings.

| Supplier | Grade/Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| GlobalChemMall | ≥ 99% | 103989-84-0 | C₁₁H₁₁BO₂ | 186.02 |

| Sigma-Aldrich (Ambeed) | ≥ 98% | 103989-84-0 | C₁₁H₁₁BO₂ | 186.02 |

| Fluorochem | ≥ 97% | 103989-84-0 | C₁₁H₁₁BO₂ | 186.02 |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction

Starting Material: 1-Bromo-2-methylnaphthalene

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2-methylnaphthalene in anhydrous THF is then added dropwise to the stirred suspension. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of a cooled aqueous solution of a weak acid (e.g., 1 M HCl) with vigorous stirring. The mixture is stirred for a few hours to ensure complete hydrolysis of the boronate ester.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

A common challenge in the synthesis of boronic acids is the potential for the formation of borinic acid byproducts through multiple additions of the Grignard reagent.[1] This can be minimized by using low temperatures and a controlled addition of the Grignard reagent to the borate ester.[1]

Purification Protocol: Acid-Base Extraction

A highly effective method for purifying aryl boronic acids involves an acid-base extraction, which leverages the acidic nature of the boronic acid moiety.[2][3]

-

Dissolution and Basification: The crude this compound is dissolved in a suitable organic solvent such as diethyl ether. The solution is then extracted with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities in the organic layer.

-

Separation: The aqueous layer containing the boronate salt is separated.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified with a strong acid (e.g., 2 M HCl) until the boronic acid precipitates out of solution.

-

Filtration and Drying: The precipitated this compound is collected by filtration, washed with cold water to remove any residual salts, and dried under vacuum to yield the purified product.

Recrystallization from appropriate solvents can also be employed for further purification.[4]

Purity Determination

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for structural confirmation and can provide information on purity.

Experimental Protocol: HPLC-UV Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

-

Column: A C18 stationary phase is commonly used. To minimize on-column hydrolysis of the boronic acid, a column with low silanol activity is recommended.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm) is suitable.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

For enhanced selectivity and sensitivity, a post-column derivatization method using alizarin can be employed, which forms a fluorescent complex with the boronic acid.[6]

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Logical flow for HPLC-based purity determination.

References

- 1. benchchem.com [benchchem.com]

- 2. waters.com [waters.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Lewis Acidity of (2-methylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Boronic Acids as Lewis Acids

Boronic acids (R-B(OH)₂) are a class of organoboron compounds that function as Lewis acids. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This interaction leads to the formation of a tetracoordinate boronate species. The primary measure of Lewis acidity for a boronic acid in aqueous solution is its pKa, which reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate that forms upon reaction with a hydroxide ion. A lower pKa value indicates a stronger Lewis acid.

The Lewis acidity of boronic acids is fundamental to their diverse applications, including their roles as catalysts in organic synthesis, their use in constructing sensors for saccharides and other diols, and their function as therapeutic agents.

Quantitative Data on Lewis Acidity

Direct experimental pKa values for (2-methylnaphthalen-1-yl)boronic acid have not been reported. However, by examining the pKa of structurally related analogs, a reliable estimate can be established. The key structural motifs influencing the Lewis acidity of the target compound are the naphthalene ring system and the ortho-methyl group.

| Compound Name | Structure | Reported/Predicted pKa | Reference |

| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | ~8.53 (Predicted) | [1][2] |

| 2-Methylphenylboronic acid | C₇H₉BO₂ | ~8.61 (Predicted) | [3] |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | ~8.84 (Predicted) | [4] |

| This compound | C₁₁H₁₁BO₂ | ~8.5 - 8.7 (Estimated) | N/A |

Analysis and Estimation:

The naphthalene ring is an electron-withdrawing group, which generally increases the Lewis acidity of the attached boronic acid (lowers the pKa) compared to a simple phenylboronic acid. The methyl group is a weak electron-donating group. When placed at the ortho position, as in 2-methylphenylboronic acid, it can also exert a steric influence. The predicted pKa of 1-naphthaleneboronic acid is approximately 8.53.[1][2] The predicted pKa for 2-methylphenylboronic acid is around 8.61.[3] Given that the electronic effect of the naphthalene ring system is likely to be the dominant factor, the pKa of this compound is estimated to be in the range of 8.5 to 8.7 .

Experimental Protocols for Determining Lewis Acidity

The following are detailed methodologies for the experimental determination of the pKa of this compound.

Synthesis of this compound

A common synthetic route to arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.[5]

Materials:

-

1-Bromo-2-methylnaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (or magnesium turnings for Grignard formation)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Dissolve 1-bromo-2-methylnaphthalene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.

-

To the aryllithium solution, add a slight excess (e.g., 1.2 equivalents) of triisopropyl borate, also cooled to -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it transitions from its trigonal form to the tetrahedral boronate form with increasing pH.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 7 to pH 10) and constant ionic strength.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into the aqueous buffer solutions to a final concentration that gives an appropriate absorbance reading (typically in the micromolar range).

-

For each pH value, record the UV-Vis spectrum of the boronic acid solution over a relevant wavelength range (e.g., 220-400 nm).

-

Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the boronic acid.

Determination of Lewis Acidity via Fluorescence-Based Assays

For boronic acids that are fluorescent or can interact with fluorescent dyes, fluorescence spectroscopy offers a sensitive method for studying their Lewis acidity and binding interactions. Naphthalene-based boronic acids, in particular, can exhibit changes in their fluorescence properties upon binding to diols.[6][7]

Materials:

-

This compound

-

A fluorescent diol reporter (e.g., Alizarin Red S) or a target diol (e.g., fructose) if the boronic acid itself is fluorescent.

-

A series of buffer solutions of varying pH.

-

A spectrofluorometer.

Procedure:

-

Prepare solutions of the boronic acid (and the fluorescent reporter if necessary) in the buffer solutions of different pH values.

-

Record the fluorescence emission spectrum for each solution upon excitation at an appropriate wavelength.

-

Plot the fluorescence intensity at the emission maximum against pH.

-

The inflection point of the resulting sigmoidal plot will give the apparent pKa of the boronic acid under these conditions.

-

To determine binding constants with diols, titrate a solution of the boronic acid (or the boronic acid-reporter complex) with increasing concentrations of the diol at a constant pH (typically physiological pH 7.4) and monitor the changes in fluorescence.

Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate key concepts and workflows related to the Lewis acidity of this compound.

Caption: Equilibrium of this compound with hydroxide.

Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

Caption: Signaling pathway for diol sensing using a boronic acid.

References

- 1. chembk.com [chembk.com]

- 2. 1-Naphthylboronic acid | 13922-41-3 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Potential Polymorphism of (2-methylnaphthalen-1-yl)boronic acid: A Case Study Based on (Naphthalen-1-yl)boronic Acid

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the polymorphism of (2-methylnaphthalen-1-yl)boronic acid. Therefore, this guide will present a detailed analysis of the known polymorphism of the closely related parent compound, (naphthalen-1-yl)boronic acid, as an illustrative case study. This information provides a foundational understanding of the types of polymorphic behavior that might be anticipated for its derivatives.

Introduction to Polymorphism in Boronic Acids

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical compounds and functional materials. Different polymorphs of the same chemical entity can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For boronic acids, which are versatile building blocks in organic synthesis and have applications in medicinal chemistry, understanding their solid-state behavior is of paramount importance. The crystal packing of boronic acids is often governed by strong intermolecular hydrogen bonds, leading to the formation of various supramolecular structures.

Polymorphism of (Naphthalen-1-yl)boronic Acid

(Naphthalen-1-yl)boronic acid has been shown to exist in at least two polymorphic forms: an orthorhombic form and a monoclinic form.[1][2] These forms were obtained through recrystallization from different solvents, highlighting the influence of the crystallization environment on the resulting solid-state structure.

Crystallographic Data

The crystallographic data for the two known polymorphs of (naphthalen-1-yl)boronic acid are summarized in the table below for direct comparison.

| Parameter | Orthorhombic Form | Monoclinic Form |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 9.6655 (4) | 14.8469 (8) |

| b (Å) | 6.2286 (3) | 6.1023 (3) |

| c (Å) | 9.6797 (5) | 9.6797 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 93.978 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 583.04 (5) | 875.95 (8) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.301 | 1.301 |

| Molecules per Asymmetric Unit (Z') | 2 | 1 |

Data sourced from Bemisderfer & Nazarenko, 2016.[1][2]

Molecular and Supramolecular Structure

In both polymorphic forms, the molecules of (naphthalen-1-yl)boronic acid exhibit nearly identical molecular conformations.[1][2] The naphthalene group and the boronic acid group are not coplanar, with a significant dihedral angle between them. The primary structural motif in the crystal packing of both forms is the formation of hydrogen-bonded dimers.[1][2] In these dimers, two molecules are connected via two O—H···O hydrogen bonds between their boronic acid groups. These dimers are further connected by additional O—H···O hydrogen bonds, creating layered networks. The key difference between the two polymorphs lies in the stacking of these layers, which results in slightly different packing efficiencies.[1][2]

Experimental Protocols

The following sections detail the methodologies that were employed in the study of the polymorphism of (naphthalen-1-yl)boronic acid. These protocols are representative of the techniques used in polymorph screening and characterization.

Crystallization

-

Orthorhombic Form: The commercially available sample of 1-naphthalene boronic acid contained plate-shaped crystals that were identified as the orthorhombic form.[1]

-

Monoclinic Form: Recrystallization of the commercial sample from hot water yielded very thin plates which were identified as the monoclinic form.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of each form was mounted on a diffractometer. Data collection was performed at a controlled temperature using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected diffraction data was then used to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD)

The bulk polycrystalline samples were analyzed using a powder X-ray diffractometer. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline form. The experimental PXRD patterns were compared to those calculated from the single-crystal X-ray data to confirm the phase identity of the bulk material.

Experimental Workflow for Polymorph Identification

The logical flow of experiments to identify and characterize different polymorphic forms of a boronic acid is depicted in the following diagram.

Caption: Experimental workflow for the discovery and characterization of polymorphs.

Conclusion and Outlook for this compound

While no specific data exists for the polymorphism of this compound, the case of (naphthalen-1-yl)boronic acid demonstrates the propensity of arylboronic acids to form multiple crystal structures. The introduction of a methyl group at the 2-position of the naphthalene ring can be expected to influence the intermolecular interactions and crystal packing, potentially leading to its own unique set of polymorphs. A systematic polymorph screen, employing a variety of crystallization techniques and characterization methods as outlined above, would be necessary to investigate the solid-state landscape of this compound. Such a study would be valuable for any future development of this compound in materials science or medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (2-methylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of reactants. These attributes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-methylnaphthalen-1-yl)boronic acid with aryl halides. The resulting 1-aryl-2-methylnaphthalene scaffolds are important structural motifs in medicinal chemistry and materials science. While specific literature on the Suzuki-Miyaura coupling of this compound is limited, this protocol is based on established procedures for structurally similar naphthylboronic acids and general best practices for the Suzuki-Miyaura reaction.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide representative data for the synthesis of arylnaphthalenes, which can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Example | Molar Equivalents | Purpose |

| Aryl Halide | 4-Bromotoluene | 1.0 | Electrophilic coupling partner |

| Boronic Acid | This compound | 1.1 - 1.5 | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst precursor |

| Ligand | SPhos, XPhos, or PPh₃ | 0.02 - 0.10 | Stabilizes and activates the catalyst |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene/Water, or THF/Water | - | Provides a medium for the reaction |

Table 2: Representative Conditions and Yields for Arylnaphthalene Synthesis

Note: The following data is based on the coupling of 1-bromo-2-methylnaphthalene with various arylboronic acids and is intended to be representative. Actual yields with this compound may vary.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | This compound (hypothetical) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | >90 |

| 2 | 1-Bromo-4-fluorobenzene | This compound (hypothetical) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 16 | 85-95 |

| 3 | 1-Chloro-4-nitrobenzene | This compound (hypothetical) | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 24 | 70-85 |

| 4 | 2-Bromopyridine | This compound (hypothetical) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 60-80 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL, anhydrous and degassed)

-

Water (0.5 mL, degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add degassed 1,4-dioxane (5 mL) to the flask via syringe.

-

Add degassed water (0.5 mL) to the flask via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) and ethyl acetate (15 mL) to the reaction flask.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-2-methylnaphthalene.

-

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-Methylnaphthalen-1-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] (2-Methylnaphthalen-1-yl)boronic acid is a valuable building block for the synthesis of substituted biaryl compounds containing a naphthalene moiety, which is a common scaffold in biologically active molecules and functional materials. The steric hindrance posed by the 2-methyl group on the naphthalene ring can present challenges in achieving high reaction efficiency. Therefore, the careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for successful cross-coupling.

These application notes provide an overview of palladium catalysts and protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Palladium Catalyst Selection and Performance

The choice of the palladium catalyst and associated ligand is critical for overcoming the steric hindrance of this compound and achieving high yields. Bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. While specific comparative studies for this compound are not extensively documented in single reports, data from the cross-coupling of the structurally similar 1-bromo-2-methylnaphthalene with a sterically hindered boronic acid (2,6-dimethylphenylboronic acid) provides valuable insights into catalyst performance.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-Bromo-2-methylnaphthalene with 2,6-Dimethylphenylboronic Acid

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 96 |

| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 94 |

| 3 | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 95 |

| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85 |

| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 78 |

Data is representative of trends observed for sterically hindered couplings and should be used as a guide for catalyst selection.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

Add the palladium(II) acetate and SPhos ligand to the flask.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl halide) and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride

For less reactive aryl chlorides, a more active catalyst system is generally required. Buchwald precatalysts are often effective in these cases.

Materials:

-

This compound (1.5 mmol, 1.5 equiv)

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

XPhos Pd G3 (a Buchwald precatalyst, 0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

-

Tetrahydrofuran (THF), degassed (2.0 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, and the XPhos Pd G3 precatalyst to a reaction vial.

-

Add the degassed THF and the aqueous potassium phosphate solution.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction for completion by TLC or GC-MS (typically 4-12 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by flash chromatography to isolate the product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the reaction mechanism and the experimental setup, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

-

Low or No Yield:

-

Catalyst Inactivity: Ensure the palladium source and ligand are of high quality. Consider using a pre-catalyst.

-

Inappropriate Base: The strength and solubility of the base are crucial. For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.

-

Protodeborylation: The C-B bond of the boronic acid can be cleaved. Using milder bases or anhydrous conditions might mitigate this side reaction.[1]

-

Incomplete Reaction: The reaction may require longer times or higher temperatures.

-

-

Homocoupling of Boronic Acid:

-

This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and solvents.[1]

-

By carefully selecting the palladium catalyst and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a robust and efficient method for the synthesis of valuable biaryl compounds.

References

Application Notes and Protocols: The Use of (2-methylnaphthalen-1-yl)boronic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-methylnaphthalen-1-yl)boronic acid as a key building block in the synthesis of targeted pharmaceutical agents. The focus is on its application in Suzuki-Miyaura cross-coupling reactions to generate potent inhibitors of bromodomains and TET2 enzymes, which are implicated in various diseases, including cancer and inflammatory disorders.

Introduction

This compound is a versatile organoboron compound that serves as a crucial intermediate in organic synthesis. Its naphthalene core is a common motif in many biologically active molecules. The primary application of this reagent in pharmaceutical synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the naphthalene scaffold and various aryl or heteroaryl halides. This reaction is renowned for its mild conditions and high functional group tolerance, making it an invaluable tool in the construction of complex molecular architectures for drug discovery.

Key Applications in Pharmaceutical Synthesis

Recent patent literature highlights the use of this compound in the synthesis of two promising classes of therapeutic agents: Bromodomain and Extra-Terminal domain (BET) inhibitors and Ten-Eleven Translocation 2 (TET2) enzyme inhibitors.

Synthesis of Benzimidazolone Derivatives as Bromodomain Inhibitors

Bromodomain-containing proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a critical role in the transcriptional regulation of genes involved in cell proliferation and cancer.[1][2] Inhibitors of these proteins, particularly the BET family (BRD2, BRD3, BRD4, and BRDT), have emerged as promising anti-cancer agents.[3]

A patent for the synthesis of novel benzimidazolone derivatives as bromodomain inhibitors describes the use of this compound in a Suzuki-Miyaura coupling reaction.[4]

Signaling Pathway of BET Bromodomain Inhibition

Caption: BET Bromodomain Signaling and Inhibition Pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for a Bromodomain Inhibitor Intermediate

This protocol is adapted from the general procedures found in the patent literature for the synthesis of benzimidazolone-based bromodomain inhibitors.[4]

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Moles (or mass) | Molar Ratio |

| Bromo-benzimidazolone Intermediate | 0.281 mmol | 1.0 |

| This compound | 0.946 mmol | 3.36 |

| PEPPSI-iPr (Catalyst) | 0.028 mmol | 0.1 |

| Cesium Carbonate (Base) | 1.126 mmol | 4.0 |

| 1,4-Dioxane (Solvent) | 1.5 mL | - |

| Water (Co-solvent) | 0.5 mL | - |

| Temperature | 150 °C | - |

| Time | 75 min | - |

| Reaction Vessel | Microwave Reactor | - |

Procedure:

-

To a microwave reactor vessel, add the bromo-benzimidazolone intermediate (1.0 equiv), this compound (3.36 equiv), PEPPSI-iPr catalyst (0.1 equiv), and cesium carbonate (4.0 equiv).

-

Suspend the mixture in 1,4-dioxane (1.5 mL) and water (0.5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C and maintain for 75 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methylnaphthalen-1-yl substituted benzimidazolone.

Synthesis of Pyrazolopyrimidine Derivatives as TET2 Inhibitors

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are crucial for DNA demethylation, a key epigenetic modification.[5] Dysregulation of TET2 function is implicated in various hematological malignancies.[6] Consequently, inhibitors of TET2 are being investigated as potential therapeutics.

A patent application describes the synthesis of novel pyrazolopyrimidine derivatives as TET2 inhibitors, utilizing this compound in a key Suzuki coupling step.[7]

Signaling Pathway of TET2 Inhibition

Caption: TET2 Enzyme Mechanism and Inhibition Pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for a TET2 Inhibitor Intermediate

This generalized protocol is based on the synthetic schemes provided in the patent literature for pyrazolopyrimidine-based TET2 inhibitors.[7]

Table 2: Reagents and Reaction Conditions for TET2 Inhibitor Intermediate

| Reagent/Parameter | Molar Ratio | Typical Catalyst | Typical Base | Typical Solvent System | Typical Temperature |

| Bromo-pyrazolopyrimidine | 1.0 | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/Water or Toluene/Water | 80-110 °C |

| This compound | 1.1 - 1.5 |

General Procedure:

-

In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the bromo-pyrazolopyrimidine intermediate (1.0 equiv) and this compound (1.1-1.5 equiv) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired coupled product. A reported yield for a similar coupling to produce 6-(2-methylnaphthalen-1-yl)pyrazolo[1,5-a]pyrimidine was 40.83%.[7]

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical synthesis. Its successful application in the construction of complex heterocyclic scaffolds for targeted therapies, such as bromodomain and TET2 inhibitors, underscores its importance in drug discovery and development. The Suzuki-Miyaura coupling protocols outlined provide a foundation for researchers to utilize this reagent in their own synthetic endeavors, paving the way for the discovery of new and potent therapeutic agents.

References

- 1. The function and regulation of TET2 in innate immunity and inflammation [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Role of Tet2 in Regulating Adaptive and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Applications of (2-methylnaphthalen-1-yl)boronic Acid in Materials Science: A General Overview and Guide

For Researchers, Scientists, and Drug Development Professionals

(2-methylnaphthalen-1-yl)boronic acid is a synthetic building block with potential applications in the development of advanced organic materials. While specific, detailed research articles focusing exclusively on its use in materials science are not extensively available in public literature, its chemical structure—a naphthalene core functionalized with a boronic acid and a methyl group—suggests its utility in creating sophisticated molecular architectures for organic electronics and chemical sensing. This document provides a general overview of its likely applications based on the well-established chemistry of naphthalene boronic acids, along with a generalized experimental protocol for its most probable synthetic application.

I. Potential Applications in Organic Electronics